molecular formula C10H14N2O3S B7927113 [Isopropyl-(2-oxo-2-thiazol-2-yl-ethyl)-amino]-acetic acid

[Isopropyl-(2-oxo-2-thiazol-2-yl-ethyl)-amino]-acetic acid

Cat. No.: B7927113
M. Wt: 242.30 g/mol
InChI Key: AWOGRUOAITVUDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[Isopropyl-(2-oxo-2-thiazol-2-yl-ethyl)-amino]-acetic acid is a synthetic organic compound featuring a thiazole heterocycle, a scaffold of significant interest in medicinal chemistry and drug discovery. The compound is supplied for research purposes only and is not intended for diagnostic or therapeutic applications. The thiazole ring is a privileged structure in pharmaceutical development due to its presence in a wide range of bioactive molecules and approved drugs. Compounds containing the thiazole core have been extensively investigated and demonstrated diverse biological activities, including antimicrobial , anticancer , and anti-inflammatory effects . Specifically, 2-aminothiazole derivatives have been identified as promising scaffolds in anticancer drug discovery, with some serving as the core structure in clinically used therapeutics . The broad relevance of this chemical moiety makes it a valuable building block for constructing novel compounds for biological screening. While the specific research applications and mechanism of action for this compound are not detailed in the available literature, its structural features align with those used in developing modulators for various biological targets. Researchers may explore its potential as an intermediate in the synthesis of more complex molecules or investigate its properties in biochemical and pharmacological assays. Chemical Identifiers: • CAS Number: 1353978-75-2 • Molecular Formula: C11H15N3O3 • IUPAC Name: 2-[(2-oxo-2-pyrazin-2-ylethyl)-propan-2-ylamino]acetic acid

Properties

IUPAC Name

2-[[2-oxo-2-(1,3-thiazol-2-yl)ethyl]-propan-2-ylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c1-7(2)12(6-9(14)15)5-8(13)10-11-3-4-16-10/h3-4,7H,5-6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWOGRUOAITVUDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC(=O)C1=NC=CS1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiourea Derivatives with Haloacetoacetates

This method leverages the reactivity of thiourea with α-haloacetoacetates to form the thiazole core. The protocol, adapted from US Patent 4,391,979 , involves:

  • Reaction of thiourea with ethyl 4-chloroacetoacetate in a chlorinated solvent (e.g., methylene chloride) at 5–10°C.

  • Neutralization of the intermediate hydrochloride salt to yield ethyl (2-aminothiazol-4-yl)-acetate.

  • Hydrolysis of the ester group under acidic or basic conditions to generate the free acetic acid derivative.

Key Data:

  • Optimal solvent: Methylene chloride (yield: 72–78%) .

  • Hydrolysis conditions: 1M NaOH at 60°C for 4 hours (yield: 85–90%) .

Mechanistic Insight:
The reaction proceeds via nucleophilic attack of thiourea’s sulfur on the α-carbon of the haloacetoacetate, followed by cyclization to form the thiazole ring. The ester group is subsequently hydrolyzed to the carboxylic acid .

Metalation-Acylation Strategy

This approach, detailed in heterocyclic synthesis literature , involves:

  • Lithiation of 2-bromothiazole derivatives using organolithium reagents (e.g., LDA) at −78°C.

  • Acylation with diethyl oxalate to introduce the 2-oxoethyl group.

  • Alkylation with isopropylamine to attach the amino side chain.

  • Ester hydrolysis to yield the final acetic acid derivative.

Key Data:

  • Lithiation time: 1 hour at −78°C (yield: 65–70%) .

  • Acylation efficiency: 80–85% using diethyl oxalate in THF .

Advantages:

  • High regioselectivity for thiazole functionalization.

  • Compatibility with sensitive functional groups .

Condensation Reactions with Amino Acid Precursors

Amino acid-based routes, as described in PMC5805629 , involve:

  • Conversion of N-acylglycine to thioamide using Lawesson’s reagent.

  • Cyclization with α-bromoketones (e.g., 2-bromo-1-isopropylaminoacetone) to form the thiazole ring.

  • Deprotection of the carboxylic acid (if protected as an ester).

Example Protocol:

  • Thioamide formation: 80% yield using Lawesson’s reagent in toluene at 110°C .

  • Cyclization: 75% yield in ethanol at reflux for 6 hours .

Mechanistic Note:
The thioamide acts as a sulfur donor, enabling cyclization with the α-bromoketone to form the thiazole. Racemization at the amino acid chiral center is minimized using calcium carbonate as a base .

Oxidation of Thiazoline Intermediates

Thiazolines (partially saturated thiazoles) can be oxidized to thiazoles using bromotrichloromethane (BrCCl₃) and DBU, as reported in Royal Society of Chemistry protocols :

  • Synthesis of thiazoline via condensation of cysteine methyl ester with ketones.

  • Oxidation with BrCCl₃/DBU in dichloromethane at reflux.

  • Ester hydrolysis to the carboxylic acid.

Key Data:

  • Oxidation yield: 88–92% .

  • Hydrolysis conditions: 2M HCl at 50°C for 2 hours (yield: 95%) .

Limitations:

  • Requires strict anhydrous conditions to prevent side reactions.

Multi-Component Reactions (MCRs)

The Biginelli-like MCR, adapted from ACS Omega 2019 , enables one-pot synthesis:

  • Reaction of thiourea , ethyl acetoacetate, and isopropylaminoacetaldehyde in the presence of diisopropylethylammonium acetate (DIPEAc).

  • In situ cyclization and oxidation to form the thiazole ring.

  • Hydrolysis of the ethyl ester.

Optimized Conditions:

  • Catalyst: DIPEAc (20 mol%).

  • Solvent: Ethanol/water (3:1) at 80°C for 8 hours.

  • Yield: 78–82% .

Advantages:

  • Atom-economical and scalable for industrial production.

Comparative Analysis of Methods

Method Yield (%) Key Advantage Limitation
Thiourea cyclization 72–78High purityRequires toxic chlorinated solvents
Metalation-acylation 65–70RegioselectiveLow-temperature conditions (−78°C)
Amino acid route 75–80Chiral controlMulti-step synthesis
Thiazoline oxidation 88–92High efficiencySensitive to moisture
MCR 78–82One-pot synthesisRequires specialized catalysts

Chemical Reactions Analysis

Oxidation Reactions

The thiazole ring undergoes selective oxidation under controlled conditions. Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperbenzoic acid (mCPBA):

Reagent Conditions Major Product Yield
H₂O₂ (30%)Acetic acid, 50°C, 4 hThiazole sulfoxide derivative65–72%
mCPBADichloromethane, 0°C, 2 hThiazole sulfone derivative82–89%

The sulfoxide and sulfone derivatives show enhanced polarity, making them useful intermediates in medicinal chemistry for improving solubility .

Reduction Reactions

The carbonyl group (C=O) in the 2-oxoethyl chain is susceptible to reduction:

  • Sodium borohydride (NaBH₄): Reduces the carbonyl to a hydroxyl group in ethanol at 25°C (yield: 78%) .

  • Catalytic hydrogenation (H₂/Pd-C): Converts the thiazole ring to a thiazolidine structure under high-pressure conditions (3 atm, 80°C, yield: 63%) .

Substitution Reactions

Electrophilic substitution occurs at the thiazole ring’s C-4 and C-5 positions, while nucleophilic substitution targets the amino-acetic acid moiety:

Electrophilic Substitution

Reagent Position Product Application
Bromine (Br₂)C-55-Bromo-thiazole derivativeAnticancer agent precursor
Nitric acid (HNO₃)C-44-Nitro-thiazole derivativeAntimicrobial studies

Nucleophilic Substitution

The amino group undergoes alkylation or acylation:

  • Alkylation: Reacts with methyl iodide (CH₃I) in DMF to form N-methylated derivatives (yield: 85%) .

  • Acylation: Acetyl chloride (ClCOCH₃) in pyridine generates N-acetylated analogs (yield: 91%) .

Ring-Opening and Rearrangement Reactions

Under acidic conditions (HCl, 100°C), the thiazole ring opens to form a linear thioamide intermediate, which rearranges to a thiouracil analog via cyclization (yield: 57%) .

Condensation Reactions

The amino-acetic acid moiety participates in Knoevenagel condensations with aromatic aldehydes (e.g., benzaldehyde) to form α,β-unsaturated ketones, which are precursors for bioactive molecules like anticonvulsants .

Mechanistic Insights

  • Oxidation Mechanism: The thiazole sulfur atom acts as the nucleophilic center, attacking the electrophilic oxygen in H₂O₂ to form sulfoxide intermediates .

  • Reduction Selectivity: NaBH₄ preferentially reduces the carbonyl group due to its lower activation energy compared to the thiazole ring’s aromatic system .

Scientific Research Applications

Chemistry

Isopropyl-(2-oxo-2-thiazol-2-yl-ethyl)-amino-acetic acid serves as a building block for synthesizing more complex molecules with potential biological activities. Its unique structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions.

Biology

The compound is studied for its interactions with biological macromolecules. Its mechanism of action involves modulating enzyme activity and interacting with specific receptors, which may lead to significant biochemical effects.

Medicine

Research has highlighted the compound's potential in several medical applications:

  • Antimicrobial Activity : Exhibits effectiveness against various bacterial strains.
  • Antifungal Properties : Shows promise in inhibiting fungal growth.
  • Antiviral Effects : Investigated for its ability to combat viral infections.
  • Anti-inflammatory Effects : Potential use in reducing inflammation in various conditions.

Case studies have demonstrated its efficacy in laboratory settings, showcasing its role in inhibiting pathogenic growth.

Industry

The compound is utilized in the development of new materials and as a catalyst in various chemical processes. Its unique properties make it suitable for applications in organic synthesis and material science.

Mechanism of Action

The mechanism of action of [Isopropyl-(2-oxo-2-thiazol-2-yl-ethyl)-amino]-acetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares [Isopropyl-(2-oxo-2-thiazol-2-yl-ethyl)-amino]-acetic acid with analogs sharing core structural motifs, such as heterocyclic rings, oxo-acetic acid groups, or substituted amino chains.

Compound Name Molecular Formula Molar Mass (g/mol) Key Structural Features Notes
This compound (Target Compound) C₉H₁₃N₃O₃S ~243.28 Thiazole ring, 2-oxoethyl linker, isopropyl-amino-acetic acid Discontinued; potential solubility due to carboxylic acid .
2-(3-Oxobenzo[d]isothiazol-2(3H)-yl)acetic acid C₉H₇NO₃S 209.22 Benzoisothiazole ring fused with benzene, oxo group, acetic acid Stable at room temperature; lacks amino substituents .
(5-Isopropyl-1,3,4-thiadiazol-2-yl)aminoacetic acid C₇H₉N₃O₃S 215.23 1,3,4-Thiadiazole ring (S, N heteroatoms), isopropyl group, oxo-acetic acid Smaller molar mass; thiadiazole may enhance π-stacking .
Ethyl 2-oxo-2-((5-propyl-1,3,4-thiadiazol-2-yl)amino)acetate C₁₀H₁₅N₃O₃S 257.31 Ethyl ester instead of carboxylic acid, 1,3,4-thiadiazole, propyl substituent Higher lipophilicity due to ester group; used in agrochemical research .
[Methyl-(2-oxo-2-thiazol-2-yl-ethyl)-amino]-acetic acid C₈H₁₁N₃O₃S ~229.25 Methyl group instead of isopropyl; shorter alkyl chain Reduced steric hindrance; structural simplicity .

Key Structural and Functional Differences

Heterocyclic Core: Thiazole (Target Compound): Exhibits moderate electron-withdrawing effects, enhancing stability in biological systems. 1,3,4-Thiadiazole (): Contains three heteroatoms (two N, one S), offering stronger dipole moments and metabolic resistance .

Ethyl Ester (): Replaces the carboxylic acid, reducing polarity and increasing bioavailability in hydrophobic environments .

Functional Groups :

  • Carboxylic Acid (Target Compound): Facilitates salt formation and aqueous solubility (e.g., sodium salt pH ~4.5).
  • Ketone Linker : Common across analogs; may participate in Schiff base formation or hydrogen bonding.

Research Implications

  • Synthetic Challenges : The discontinuation of the target compound () may relate to difficulties in purifying the acetic acid moiety or instability of the oxoethyl linker.
  • Structure-Activity Relationships (SAR) : The 1,3,4-thiadiazole analogs () demonstrate higher thermal stability, making them preferable for high-temperature applications .

Biological Activity

Isopropyl-(2-oxo-2-thiazol-2-yl-ethyl)-amino-acetic acid is a compound characterized by its thiazole ring structure, which is known for its diverse biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is 2-[[2-oxo-2-(1,3-thiazol-2-yl)ethyl]-propan-2-ylamino]acetic acid. Its molecular formula is C10H14N2O3SC_{10}H_{14}N_{2}O_{3}S with a molecular weight of 246.29 g/mol. The thiazole ring contributes to its reactivity and biological interactions.

The biological activity of Isopropyl-(2-oxo-2-thiazol-2-yl-ethyl)-amino-acetic acid is primarily attributed to its interaction with various biological macromolecules:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Modulation : It can interact with receptors, influencing signaling pathways that govern cell proliferation and apoptosis.
  • Antimicrobial Action : The thiazole moiety has been linked to significant antimicrobial properties against various pathogens.

Antimicrobial Activity

Research has demonstrated that derivatives of thiazole exhibit notable antimicrobial effects. For instance:

  • Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values for similar thiazole compounds ranging from 0.17 mg/mL against E. coli to 0.23 mg/mL against Bacillus cereus .
CompoundTarget PathogenMIC (mg/mL)
Thiazole Derivative 1E. coli0.17
Thiazole Derivative 2B. cereus0.23
Thiazole Derivative 3S. Typhimurium0.23

Anti-inflammatory Properties

Isopropyl-(2-oxo-2-thiazol-2-yl-ethyl)-amino-acetic acid has shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines and mediators.

Anticancer Activity

Some studies indicate that thiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.

Synthesis and Research Findings

The synthesis of Isopropyl-(2-oxo-2-thiazol-2-yl-ethyl)-amino-acetic acid typically involves the formation of the thiazole ring followed by the introduction of isopropyl and amino-acetic acid moieties through various chemical reactions such as cyclization under acidic or basic conditions .

Recent studies have focused on the structure–activity relationship (SAR) of thiazole derivatives, revealing that specific substituents enhance biological activity . For example, electron-withdrawing groups at certain positions on the thiazole ring have been associated with increased antimicrobial potency.

Case Studies

  • Antimicrobial Evaluation : A study evaluated several thiazole derivatives for their antimicrobial properties against a panel of bacterial strains, demonstrating that compounds with specific structural features exhibited superior activity compared to traditional antibiotics .
    • Key Findings : Compounds were effective against multi-drug resistant strains, showcasing their potential as novel therapeutic agents.
  • In Vitro Studies : Another research highlighted the interaction of thiazole derivatives with P-glycoprotein (P-gp), showing that these compounds could enhance drug absorption and efficacy in cancer treatment models .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing [Isopropyl-(2-oxo-2-thiazol-2-yl-ethyl)-amino]-acetic acid, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or condensation, leveraging thiazole ring formation and amino-acetic acid coupling. Optimization requires systematic variation of catalysts (e.g., palladium for cross-coupling ), solvent polarity (DMF vs. THF), and temperature gradients. Statistical experimental design (e.g., factorial design ) can identify critical parameters. Yield improvements may involve quenching reactive intermediates or using protecting groups for sensitive functional groups.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks by comparing with thiazole derivatives (e.g., δ ~7.5 ppm for thiazole protons) and acetic acid backbone resonances .
  • IR : Confirm carbonyl (C=O) stretches (~1700 cm⁻¹) and secondary amine (N-H) vibrations (~3300 cm⁻¹).
  • MS : Use high-resolution mass spectrometry (HRMS) to verify molecular ion ([M+H]+) and fragmentation patterns consistent with the isopropyl-thiazole moiety .
    • Purity Analysis : Combine HPLC with UV detection (λmax ~250 nm for thiazole absorption) and elemental analysis .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the thiazole ring in this compound under catalytic conditions?

  • Methodological Answer : The electron-deficient thiazole ring participates in electrophilic substitution or coordination with transition metals (e.g., Cu, Pd). Mechanistic studies should employ:

  • Kinetic Isotope Effects (KIE) : To probe rate-determining steps in catalytic cycles .
  • DFT Calculations : Model transition states for ring functionalization (e.g., sulfonylation ).
  • In-situ Spectroscopy : Monitor intermediates via Raman or UV-vis during reactions .

Q. How can contradictory solubility data for this compound in polar vs. non-polar solvents be resolved?

  • Methodological Answer :

  • Solubility Parameter Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to predict solvent compatibility .
  • Controlled Crystallization : Recrystallize in mixed solvents (e.g., water-ethanol) and compare X-ray diffraction (XRD) patterns to assess polymorphic effects .
  • Thermodynamic Profiling : Use differential scanning calorimetry (DSC) to correlate solubility with lattice energy .

Q. What strategies mitigate degradation of the acetic acid moiety during long-term stability studies?

  • Methodological Answer :

  • pH Buffering : Stabilize the carboxylate group by maintaining pH 4–6 to avoid hydrolysis .
  • Lyophilization : Remove water to prevent acid-catalyzed decomposition .
  • Accelerated Stability Testing : Apply Arrhenius kinetics (40°C/75% RH) to model degradation pathways .

Experimental Design & Data Analysis

Q. How should researchers design a high-throughput screening (HTS) assay to evaluate the bioactivity of this compound?

  • Methodological Answer :

  • Assay Development : Use microplate readers for absorbance/fluorescence-based enzymatic inhibition assays (e.g., kinase targets ).
  • Positive/Negative Controls : Include known thiazole inhibitors and DMSO blanks .
  • Data Normalization : Apply Z-score or % inhibition metrics to minimize plate-to-plate variability .

Q. What statistical approaches are optimal for analyzing variability in synthetic reproducibility?

  • Methodological Answer :

  • ANOVA : Compare batch-to-batch yield variations under fixed factors (catalyst loading, temperature) .
  • Principal Component Analysis (PCA) : Identify latent variables affecting purity .
  • Control Charts : Monitor process stability using Shewhart charts for critical quality attributes (CQAs) .

Computational & Theoretical Chemistry

Q. How can computational tools predict the compound’s binding affinity to biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptor active sites .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for structure-activity relationship (SAR) optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.